1-Phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in recent years . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) . This indicates the presence of a carboxylic acid group attached to a phenylpyrrolidine structure.Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold that can participate in various chemical reactions . The carboxylic acid group can also undergo typical reactions such as reduction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.23 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Spectroscopic Analysis and Theoretical Studies :
- The compound 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 1-Phenylpyrrolidine-2-carboxylic acid, has been synthesized and characterized using various spectroscopic and computational methods. This includes X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT) calculations. The study offers insights into the structural and thermodynamic parameters, electrostatic potential, and other electronic properties of the compound (Devi et al., 2018).
Synthesis of Chiral Building Blocks :
- A practical and efficient synthesis method for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for synthesizing biologically active compounds, has been established. This synthesis utilizes aziridinium ion intermediates and demonstrates a robust, chromatography-free process with significant yields, highlighting its potential in large-scale production (Ohigashi et al., 2010).
Parallel Synthesis in Drug Development :
- A library of pyrimidine-5-carboxamides, which includes 6-(5-oxo-1-phenylpyrrolidine-3-yl) derivatives, was prepared using a parallel solution-phase approach. This highlights the compound's role in facilitating the synthesis of potentially biologically active molecules, showcasing its application in pharmaceutical research (Črček et al., 2012).
Investigation of Nonlinear Optical Properties :
- The nonlinear optical properties of a synthesized compound, closely related to this compound, were investigated using spectroscopic methods and DFT studies. This research provides valuable information on the electronic and optical characteristics of such compounds, which can be crucial for the development of new materials with specific optical applications (Devi et al., 2018).
Enzymatic Synthesis for Derivatives :
- Enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of GABA derivatives, was synthesized using a dynamic kinetic resolution process catalyzed by ω-transaminases. This demonstrates the compound's utility in generating derivatives of biomedical interest through enzymatic methods (Koszelewski et al., 2009).
Application in Asymmetric Synthesis :
- The enantiomers of a quinolonecarboxylic acid antibacterial agent, featuring a 3-aminopyrrolidin-1-yl structure, were synthesized asymmetrically. This underlines the potential use of related pyrrolidine derivatives in creating enantiomerically pure compounds for pharmaceutical applications (Rosen et al., 1988).
Study of Antimicrobial Properties :
- The antimicrobial activities of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, were investigated following microwave-assisted synthesis. This research showcases the potential use of these derivatives in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 1-Phenylpyrrolidine-2-carboxylic acid, has witnessed rapid development in recent years . This area of research is expected to continue to grow, contributing to the development of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMSDLWVAMNVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252657-81-0 |
Source
|
Record name | 1-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.